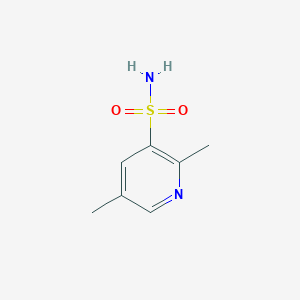
Ethyl 6-bromo-1-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-1-hydroxy-2-naphthoate is an organic compound with the molecular formula C13H11BrO3. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 1st position, and an ethyl ester group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-hydroxy-2-naphthoate typically involves the bromination of 2-naphthol followed by esterification. One common method includes:
Bromination: 2-naphthol is reacted with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 6th position.
Esterification: The resulting 6-bromo-2-naphthol is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-1-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as iodide ions in an aromatic Finkelstein reaction.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for the Finkelstein reaction.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of the hydroxyl group.
Reduction: Lithium aluminum hydride for reduction of the hydroxyl group.
Hydrolysis: Aqueous sodium hydroxide for ester hydrolysis
Major Products
6-Iodo-1-hydroxy-2-naphthoate: Formed from the substitution of the bromine atom.
6-Bromo-1-oxo-2-naphthoate: Formed from the oxidation of the hydroxyl group.
6-Bromo-1-hydroxy-2-naphthoic acid: Formed from the hydrolysis of the ester group
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-1-hydroxy-2-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of functional materials with specific properties
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-1-hydroxy-2-naphthoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-Bromo-2-naphthoic acid: Lacks the ester group, making it more acidic and less lipophilic.
Uniqueness
Ethyl 6-bromo-1-hydroxy-2-naphthoate is unique due to the combination of its bromine atom, hydroxyl group, and ethyl ester group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Propiedades
Fórmula molecular |
C13H11BrO3 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
ethyl 6-bromo-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h3-7,15H,2H2,1H3 |
Clave InChI |
JXEHPDXVUBNIAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)





![[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B13320384.png)

![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
![2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one](/img/structure/B13320398.png)

